(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione
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Overview
Description
Satratoxin G is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. This compound is known for its potent toxicity and is often associated with “sick building syndrome” due to its presence in water-damaged buildings. Satratoxin G can cause severe health issues in humans and animals, including respiratory problems, skin irritation, and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Satratoxin G is closely linked to the sporulation of Stachybotrys chartarum. The fungus is typically cultivated on potato dextrose agar (PDA) to promote toxin production. The growth conditions, such as temperature, humidity, and nutrient availability, significantly influence the yield of Satratoxin G .
Industrial Production Methods: Industrial production of Satratoxin G involves the controlled cultivation of Stachybotrys chartarum under optimal conditions to maximize toxin yield. This includes maintaining specific environmental conditions and using high-quality growth media to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Satratoxin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of Satratoxin G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of Satratoxin G depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Satratoxin G has several scientific research applications, particularly in the fields of toxicology and environmental science. It is used to study the effects of mycotoxins on human health and to develop methods for detecting and mitigating mycotoxin contamination in buildings . Additionally, Satratoxin G is used in research to understand the mechanisms of mycotoxin-induced diseases and to develop therapeutic interventions .
Mechanism of Action
Satratoxin G exerts its toxic effects by inhibiting protein synthesis in cells. It binds to the ribosome and disrupts the elongation phase of protein synthesis, leading to cell death. The compound also induces oxidative stress and inflammation, contributing to its toxic effects. Molecular targets of Satratoxin G include ribosomal proteins and various signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Satratoxin G is part of a larger group of trichothecene mycotoxins, which includes compounds like T-2 toxin, deoxynivalenol, and Satratoxin H. Compared to these compounds, Satratoxin G is unique due to its macrocyclic structure, which contributes to its high toxicity and ability to penetrate cell membranes . Other similar compounds include verrucarin A and roridin A, which also belong to the trichothecene family and share similar toxicological properties .
Properties
CAS No. |
53126-63-9 |
---|---|
Molecular Formula |
C29H36O10 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(20Z,22E)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione |
InChI |
InChI=1S/C29H36O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,17-20,22,24,30,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5+ |
InChI Key |
GTONGKBINDTWOM-QXMOYCCXSA-N |
SMILES |
CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O |
Isomeric SMILES |
CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C/C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isosatratoxin G satratoxin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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